molecular formula C20H21FN4O2 B12351193 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide

Cat. No.: B12351193
M. Wt: 372.4 g/mol
InChI Key: AKOOIMKXADOPDA-NOZADQIMSA-N
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Description

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of deuterium atoms in the structure suggests that this compound may be used in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide typically involves multiple steps, including the formation of the indazole core, introduction of the fluorobenzyl group, and incorporation of the deuterium atoms. Common reagents used in these reactions include indazole precursors, fluorobenzyl halides, and deuterated reagents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

    Fluorobenzyl Compounds: Molecules containing the fluorobenzyl group with different core structures.

    Deuterated Compounds: Chemicals with deuterium atoms incorporated for isotopic labeling.

Uniqueness

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4-3-carboxamide is unique due to its specific combination of functional groups, deuterium labeling, and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-4,5,6,7-tetradeuterio-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1/i3D,4D,5D,6D

InChI Key

AKOOIMKXADOPDA-NOZADQIMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3=CC=C(C=C3)F)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H]

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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